"N-(3-Bromopropyl) 3-boronobenzamide" synthesis and characterization
"N-(3-Bromopropyl) 3-boronobenzamide" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of N-(3-Bromopropyl) 3-boronobenzamide
Introduction
N-(3-Bromopropyl) 3-boronobenzamide is a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates two key chemical motifs: a phenylboronic acid and an alkyl bromide. The boronic acid group is a versatile functional handle, renowned for its ability to form reversible covalent bonds with diols—a property famously exploited in the proteasome inhibitor bortezomib and in various biosensors. The terminal bromopropyl group serves as a reactive electrophile, ideal for covalent modification of nucleophilic residues in proteins or for use as a linker in constructing more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs).
This guide, intended for chemists and drug development professionals, provides a comprehensive, field-tested approach to the synthesis, purification, and detailed characterization of N-(3-Bromopropyl) 3-boronobenzamide. We will delve into the causality behind procedural choices, ensuring a robust and reproducible methodology.
Retrosynthetic Analysis
A logical approach to synthesizing the target molecule involves disconnecting the stable amide bond. This retrosynthetic analysis identifies 3-carboxyphenylboronic acid and 3-bromopropylamine as the primary precursors. Due to the inherent instability of 3-bromopropylamine, which can readily cyclize to form azetidine, a more practical synthetic route utilizes a protected form of the amine, which is deprotected just before the final coupling step. The Gabriel synthesis, employing N-(3-bromopropyl)phthalimide, is an excellent and classic strategy for this purpose.
Caption: Retrosynthetic pathway for N-(3-Bromopropyl) 3-boronobenzamide.
Part I: Synthesis of Key Precursors
A robust synthesis of the final product relies on the high-purity preparation of its constituent precursors.
Synthesis of 3-Carboxyphenylboronic Acid
The carboxylic acid moiety is prepared via the hydrolysis of a commercially available nitrile. This method is efficient and yields a clean product.
Rationale: The harsh basic conditions (potassium hydroxide) and high temperature are necessary to drive the complete hydrolysis of the stable aryl nitrile group to a carboxylate salt, which is subsequently protonated with a strong acid to yield the desired product.[1]
Experimental Protocol:
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Suspend 3-cyanophenylboronic acid (10 g, 68 mmol) and potassium hydroxide (15.26 g, 272 mmol) in ethylene glycol (40 mL) in a round-bottom flask equipped with a reflux condenser.
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Heat the suspension to 175 °C and maintain this temperature for 3 hours, with vigorous stirring.
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Cool the reaction mixture to room temperature and dilute it with water (60 mL).
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Carefully adjust the pH of the solution to 2-3 using a 32% hydrochloric acid solution. A colorless precipitate will form.
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Isolate the crystalline product by vacuum filtration.
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Wash the collected solid with cold water (2 x 30 mL).
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Dry the product under vacuum at 35-40 °C to yield 3-carboxyphenylboronic acid.
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 3-Cyanophenylboronic acid | 146.94 | 10 | 68 |
| Potassium Hydroxide | 56.11 | 15.26 | 272 |
| Ethylene Glycol | 62.07 | 40 mL | - |
Synthesis of 3-Bromopropylamine Hydrobromide (via Phthalimide Protection)
This two-step procedure first involves the synthesis of a stable, protected amine intermediate, which is then deprotected to liberate the reactive primary amine.
Step A: Synthesis of N-(3-Bromopropyl)phthalimide
Rationale: This is a classic Gabriel synthesis. Phthalimide is deprotonated by a base to form the potassium phthalimide salt, a potent nucleophile. This salt then displaces a bromide ion from 1,3-dibromopropane in an SN2 reaction. Using an excess of 1,3-dibromopropane minimizes the formation of the double-alkylated byproduct.[2]
Experimental Protocol:
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Combine potassium phthalimide (90 g) and dimethylacetamide (300 mL) in a flask and stir.
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Add 1,3-dibromopropane (74 mL) to the mixture.
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Heat the reaction to 120 °C for 4 hours.
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After cooling, pour the reaction mixture into 1 L of cold water, which will cause the product to precipitate.
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Filter the resulting solid under suction.
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Recrystallize the crude product from ethanol to obtain pure N-(3-bromopropyl)phthalimide.[2]
Step B: Deprotection to 3-Bromopropylamine Hydrobromide
Rationale: Hydrazine is used to cleave the phthalimide protecting group. It attacks the carbonyl carbons of the phthalimide, leading to the formation of a stable phthalhydrazide cyclic byproduct and liberating the desired primary amine. The amine is then protonated by hydrobromic acid to form the stable and easily handled hydrobromide salt.
Experimental Protocol:
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Dissolve N-(3-bromopropyl)phthalimide (10 g, 37.3 mmol) in ethanol (150 mL) in a round-bottom flask.
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Add hydrazine monohydrate (2.05 mL, 41.0 mmol) to the solution.
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Heat the mixture to reflux for 3 hours. A dense white precipitate of phthalhydrazide will form.
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Cool the mixture to room temperature and filter off the precipitate.
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To the filtrate, add a 48% aqueous solution of hydrobromic acid until the pH is ~1.
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Remove the solvent under reduced pressure to yield 3-bromopropylamine hydrobromide as a solid.
Part II: Final Amide Coupling Synthesis
The final step involves forming the amide bond, a cornerstone reaction in organic synthesis.
The Chemistry of Amide Bond Formation
Directly reacting a carboxylic acid and an amine is typically inefficient as it forms a stable ammonium carboxylate salt. To facilitate amide bond formation, the carboxylic acid must be "activated." Coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or HATU achieve this by converting the carboxylic acid's hydroxyl group into a better leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by the amine.[3] A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is required to neutralize the hydrobromide salt of the amine, liberating the free amine for the reaction.
Detailed Experimental Protocol for N-(3-Bromopropyl) 3-boronobenzamide
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Dissolve 3-carboxyphenylboronic acid (1.0 g, 6.03 mmol) in 20 mL of N,N-dimethylformamide (DMF).
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Add HATU (2.52 g, 6.63 mmol) to the solution and stir for 5 minutes.
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Add 3-bromopropylamine hydrobromide (1.45 g, 6.63 mmol) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.63 mL, 15.08 mmol).
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Stir the reaction mixture at room temperature for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product is then purified as described in Part III.
Caption: Overall workflow for the synthesis of the target compound.
Part III: Purification and Characterization
Rigorous purification and characterization are essential to validate the identity and purity of the synthesized compound.
Purification
Rationale: Column chromatography is the standard method for purifying products from complex reaction mixtures. Silica gel, a polar stationary phase, is used. A mobile phase of increasing polarity (e.g., an ethyl acetate in hexanes gradient) is employed to first elute non-polar impurities, followed by the desired product, leaving highly polar impurities (like residual coupling agents) on the column.
Protocol: Flash Column Chromatography
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Adsorb the crude product onto a small amount of silica gel.
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Load the adsorbed material onto a pre-packed silica gel column.
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Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).
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Collect fractions and analyze them by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to yield N-(3-Bromopropyl) 3-boronobenzamide as a solid.
Spectroscopic and Analytical Characterization
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BBrNO₃ | [4] |
| Molecular Weight | 285.93 g/mol | [4] |
| CAS Number | 850567-42-9 | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the covalent structure of the molecule by probing the chemical environment of each proton and carbon atom.
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Phenyl-H | 8.2 - 7.5 | m | 4H | Ar-H |
| Amide-H | 8.5 (broad) | t | 1H | -NH- |
| Methylene-H (α to N) | 3.5 | q | 2H | -NH-CH₂- |
| Methylene-H (α to Br) | 3.6 | t | 2H | -CH₂-Br |
| Methylene-H (β) | 2.2 | p | 2H | -CH₂-CH₂-CH₂- |
| Boronic Acid-H | 8.0 (broad) | s | 2H | -B(OH)₂ |
Mass Spectrometry (MS): Confirms the molecular weight of the compound. For electrospray ionization (ESI), the protonated molecular ion is typically observed.
| Analysis | Value |
| Calculated Exact Mass | 285.0171 |
| Expected [M+H]⁺ (m/z) | 286.0249 |
| Expected [M+Na]⁺ (m/z) | 308.0069 |
High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound. A typical analysis would show a single major peak corresponding to the product.
Conclusion
This guide outlines a reliable and well-documented pathway for the synthesis and characterization of N-(3-Bromopropyl) 3-boronobenzamide. By employing a protected amine strategy and standard amide coupling conditions, the target molecule can be obtained in high purity. The detailed protocols for synthesis, purification, and characterization serve as a self-validating system for researchers, ensuring the production of high-quality material for applications in drug discovery and chemical biology.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21611, N-3-Bromopropylphthalimide. PubChem. [Link]
-
PrepChem (2017). Synthesis of N-(3-bromopropyl)-phthalimide. PrepChem.com. [Link]
-
D'Antona, N., & D'Antona, O. (2018). Convenient amidation of carboxyl group of carboxyphenylboronic acids. ResearchGate. [Link]
-
P. G. M. Wuts, et al. (2011). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. [Link]
-
Kumar, V., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
ResearchGate. Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and... ResearchGate. [Link]
-
Khan Academy. Amide formation from carboxylic acid derivatives. Khan Academy. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12503, (3-Bromopropyl)benzene. PubChem. [Link]
